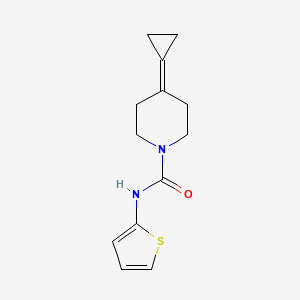

4-cyclopropylidene-N-(thiophen-2-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-cyclopropylidene-N-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c16-13(14-12-2-1-9-17-12)15-7-5-11(6-8-15)10-3-4-10/h1-2,9H,3-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLWVZOYVTWFCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylidene-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves the condensation of thiophene derivatives with piperidine carboxamide. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific reagents and conditions, such as sulfur, α-methylene carbonyl compounds, and α-cyano esters for the Gewald reaction, or 1,4-dicarbonyl compounds and phosphorus pentasulfide for the Paal–Knorr synthesis .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis processes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropylidene-N-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

4-cyclopropylidene-N-(thiophen-2-yl)piperidine-1-carboxamide has diverse applications in scientific research:

Chemistry: It is used in organic synthesis and catalysis, offering promising avenues for innovative discoveries.

Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

Industry: The compound can be utilized in various industrial processes, including the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-N-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

*Theoretical values for the target compound, inferred from structural analogs.

Substituent-Driven Analysis

Core Modifications: Target vs. BK64507: Both share the N-(thiophen-2-yl)piperidine-1-carboxamide core. However, BK64507 replaces the cyclopropylidene group with a 3-cyclopropyl-1,2,4-oxadiazole-methyl substituent. The oxadiazole ring, a bioisostere for ester or amide groups, may enhance metabolic stability and hydrogen-bonding capacity compared to the strained cyclopropylidene . Target vs. BK47459: BK47459 retains the 4-cyclopropylidene group but substitutes the thiophen-2-yl with a 3-phenylpropyl chain. The thiophen-2-yl group’s sulfur atom may engage in unique interactions with metalloenzymes or aromatic residues .

Molecular Weight and Complexity :

- The target compound (~265 Da) and BK47459 (284 Da) fall within the "drug-like" molecular weight range (<500 Da), favoring oral bioavailability. In contrast, BK64507 (332 Da) and Compound 4e (440 Da) approach or exceed this threshold, which may limit absorption or diffusion .

Synthetic Accessibility: BK64507 is commercially available at $8–11/g (), suggesting established synthetic routes.

Functional Implications

- Anti-Inflammatory Potential: Compound 4e () features a pyrazolyl carbamoyl group, a motif associated with cyclooxygenase (COX) inhibition. While the target compound lacks this group, its thiophen-2-yl substituent could modulate inflammatory pathways via sulfur-mediated redox interactions .

- CNS Applications : The piperidine carboxamide core is common in neuroactive compounds. BK47459’s phenylpropyl chain may enhance blood-brain barrier penetration compared to the target compound’s thiophene, which could polarize the molecule .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.